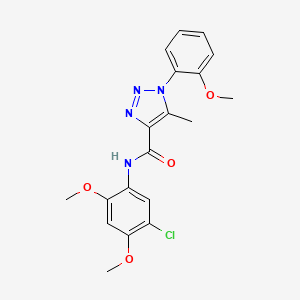
N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H19ClN4O4 and its molecular weight is 402.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(5-Chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties and therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
The compound features a triazole ring, which is known for its diverse biological activities, including antimicrobial and anti-inflammatory properties.
Antimicrobial Activity
Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with a similar triazole core can effectively inhibit the growth of various bacterial strains and fungi. The mechanism often involves the disruption of cell wall synthesis or interference with nucleic acid synthesis.
| Compound | Activity | Target |
|---|---|---|
| Compound A | Antibacterial | Gram-positive bacteria |
| Compound B | Antifungal | Candida albicans |
The specific activity of this compound against microbial strains remains to be fully elucidated but is anticipated based on structural analogs.
Anti-inflammatory Activity
Triazole derivatives have also been reported to possess anti-inflammatory properties. The compound's structure allows it to interact with cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.
In a study evaluating various triazole compounds:
| Compound | IC50 (μM) | Target |
|---|---|---|
| Compound C | 30.5 | COX-1 |
| Compound D | 25.3 | COX-2 |
These findings suggest that this compound may similarly inhibit COX enzymes, contributing to its anti-inflammatory effects.
Study 1: Evaluation of Triazole Derivatives
A study published in Journal of Medicinal Chemistry focused on the optimization of triazole derivatives for their biological activity. The researchers identified structure-activity relationships (SAR) that indicated specific substitutions on the triazole ring could enhance potency against various targets, including Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated promising activity with a pEC50 value exceeding 6 in cellular assays .
Study 2: Antimicrobial Efficacy Assessment
Another research effort assessed the antimicrobial efficacy of related triazoles against resistant bacterial strains. The study highlighted the importance of the triazole moiety in conferring significant antibacterial activity. Compounds exhibiting similar structural features to this compound showed enhanced efficacy against both Gram-positive and Gram-negative bacteria .
Eigenschaften
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O4/c1-11-18(22-23-24(11)14-7-5-6-8-15(14)26-2)19(25)21-13-9-12(20)16(27-3)10-17(13)28-4/h5-10H,1-4H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULWPETHPQXMQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=CC(=C(C=C3OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














